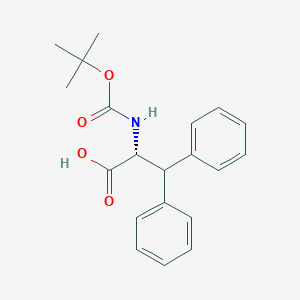

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

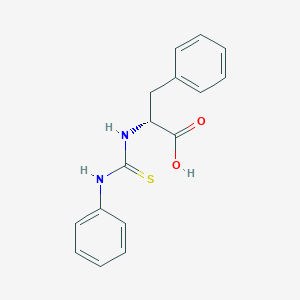

“®-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is often used for the protection of amines, particularly in the synthesis of peptides .

Synthesis Analysis

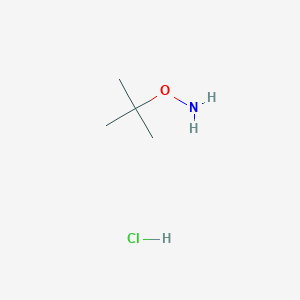

The synthesis of compounds with a Boc group often involves the use of oxalyl chloride . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Chemical Reactions Analysis

The Boc group in “®-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid” can be selectively deprotected using oxalyl chloride . This reaction takes place under room temperature conditions for 1–4 h with yields up to 90% .Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Ninhydrin Reaction for Analysis of Amino Acids and Proteins The ninhydrin reaction, involving the interaction with primary amino groups to form Ruhemann's purple, is a cornerstone analytical technique used in the detection, isolation, and analysis of amino acids, peptides, and proteins across diverse scientific fields. This reaction, due to its broad applicability and sensitivity, is pivotal in studies involving amino acids like (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid, providing a robust method for quantitative and qualitative analyses in agricultural, biochemical, and medical research M. Friedman, 2004.

Pharmacological Applications

Chlorogenic Acid in Food Industry Although directly not related to this compound, the application of chlorogenic acid, a related compound, in the food industry showcases the potential of carboxylic acids in enhancing food safety and quality. Chlorogenic acid's role as a natural antioxidant and preservative underlines the importance of carboxylic acids in developing natural, health-promoting food additives A. Marchev et al., 2021.

Material Science Applications

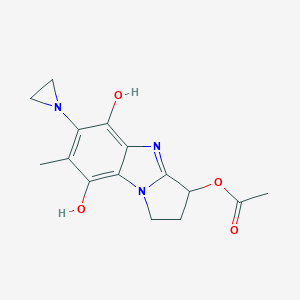

Highly Branched Polymers for Biomedical Application Carboxylic acids, particularly those with complex structures like this compound, are crucial in synthesizing highly branched polymers for biomedical applications. These polymers, built from amino acid building blocks, are biocompatible, biodegradable, and their degradation products are metabolizable, highlighting their suitability for medical applications, including drug delivery systems and antiviral compounds Luz Yáñez et al., 2020.

Functionalization of Quantum Dots Amino acids serve as functional groups to enhance the electronic and optical properties of carbon-based quantum dots, significantly improving their performance. The functionalization of quantum dots with amino acids, including this compound, could lead to the development of optoelectronic devices with improved solubility, sustainability, and biocompatibility Pavithra V Ravi et al., 2021.

Mecanismo De Acción

Target of Action

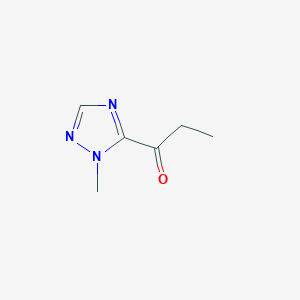

It’s known that this compound has significant piezoelectric properties , suggesting that its targets could be related to mechanical force transduction pathways in biological systems.

Mode of Action

Boc-D-3,3-Diphenylalanine is a strong piezoelectric material . It can convert applied mechanical forces into electricity . This compound forms nanotubes when embedded in biocompatible polymers . These nanotubes exhibit strong piezoelectric properties when a periodic mechanical force is applied .

Result of Action

The primary result of Boc-D-3,3-Diphenylalanine’s action is the generation of an electrical charge in response to applied mechanical force . This property makes it a promising material for use in piezoelectric devices .

Action Environment

The action of Boc-D-3,3-Diphenylalanine can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of this compound . Additionally, the compound exhibits improved thermal stability up to 360 °C, which is approximately 60 °C higher than that of similar compounds .

Análisis Bioquímico

Biochemical Properties

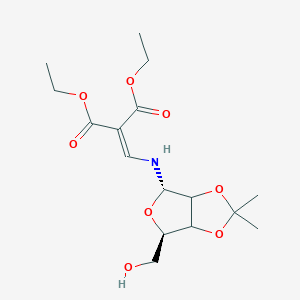

Boc-D-3,3-Diphenylalanine plays a critical role in biochemical reactions. The self-assembly of this compound is influenced by solvation, and the balance of solvents, specifically acetonitrile-water, significantly impacts this process . The peptides always adopt turn conformations, promoting the plane-to-plane stacking of aromatic rings . The architectural growth is driven by aromatic stacking and hydrophobic interactions .

Cellular Effects

The effects of Boc-D-3,3-Diphenylalanine on cells have been studied in the context of non-small cell lung cancer cells (NSCLC). Epirubicin-loaded Boc-D-3,3-Diphenylalanine particles were found to significantly reduce cell viability and increase DNA damage and apoptosis .

Molecular Mechanism

The molecular mechanism of Boc-D-3,3-Diphenylalanine involves the formation of different morphologies of aggregates, spanning from spheres to plates . In a pure organic solvent, a single orthorhombic crystalline phase is observed, whereas the presence of water reveals the coexistence of two phases: orthorhombic and hexagonal .

Temporal Effects in Laboratory Settings

The effects of Boc-D-3,3-Diphenylalanine over time in laboratory settings have been observed in the context of its self-assembly process. A change in acetonitrile content from 2% to 10% in water solutions drives the formation of different morphologies of the aggregates .

Propiedades

IUPAC Name |

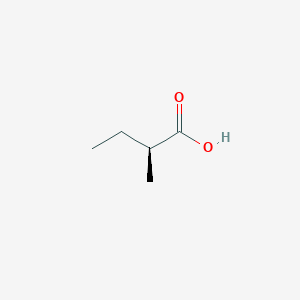

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143060-31-5 |

Source

|

| Record name | Boc-D-3,3-Diphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.